N,N,N',N'-1,4-Phenylenediaminetetraacetic acid

Beschreibung

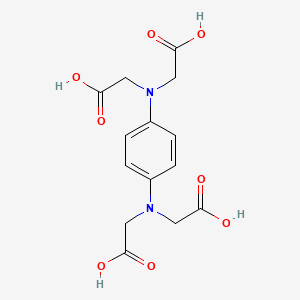

N,N,N',N'-1,4-Phenylenediaminetetraacetic acid (CAS: 1099-02-1) is a polyamino carboxylic acid derivative featuring a 1,4-phenylenediamine backbone substituted with four acetic acid groups at the nitrogen positions. This structural configuration enables it to act as a hexadentate ligand, coordinating metal ions via two nitrogen atoms from the aromatic diamine and four oxygen atoms from the carboxylate groups .

Eigenschaften

IUPAC Name |

2-[4-[bis(carboxymethyl)amino]-N-(carboxymethyl)anilino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O8/c17-11(18)5-15(6-12(19)20)9-1-2-10(4-3-9)16(7-13(21)22)8-14(23)24/h1-4H,5-8H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDQJPXPEIIEMQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00393207 | |

| Record name | N,N,N',N'-1,4-Phenylenediaminetetraacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1099-02-1 | |

| Record name | N,N,N',N'-1,4-Phenylenediaminetetraacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00393207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Step 1: Formation of Amino Acid Derivative

- The initial step involves reacting 1,4-phenylenediamine with a halogen-substituted alkylcarboxylic acid (e.g., chloroacetic acid) or its ester.

- The reaction proceeds via nucleophilic attack of the amine nitrogen on the alkyl halide carbon, displacing the halogen and forming an N-substituted intermediate.

- This step is often conducted in a solvent such as dimethylformamide or an alcohol (methanol, ethanol, 2-propanol, or butanol) which facilitates the reaction and solubilizes reactants.

- Temperature is maintained between 0°C and 100°C, with a preference for temperatures below 70°C to avoid side reactions.

Step 2: Hydrolysis and Acidification

- If esters are used as alkylating agents, subsequent hydrolysis under acidic or basic conditions converts ester groups into carboxylic acids, yielding the tetraacetic acid functionality.

- Acidification to pH 1–2 is typically performed to precipitate the product and remove impurities.

- The product can be isolated by filtration or crystallization.

Step 3: Purification

- The crude product is purified by recrystallization from water or aqueous solvents.

- Additional washing and drying steps ensure removal of residual salts and solvents.

Reaction Conditions and Solvent Effects

- Solvents such as dimethylformamide, dimethylacetamide, acetonitrile, dioxane, tetrahydrofuran, and various alcohols have been reported to enhance reaction efficiency.

- The choice of solvent impacts reaction rate and purity; polar aprotic solvents favor nucleophilic substitution.

- pH adjustments during workup are critical; neutralization to pH 7 followed by acidification to pH 1–2 helps in product isolation.

Representative Reaction Scheme

| Step | Reactants | Conditions | Outcome |

|---|---|---|---|

| 1 | 1,4-Phenylenediamine + Chloroacetic acid or ester | Solvent: DMF or alcohol; 0–70°C; 2–6 hours | N,N'-bis(carboxymethyl)-1,4-phenylenediamine intermediate |

| 2 | Hydrolysis (if ester used) | Acidic or basic hydrolysis; reflux | Conversion to tetraacetic acid groups |

| 3 | Acidification and crystallization | pH adjusted to 1–2; cooling | Precipitation of pure product |

Literature and Patent Insights

- According to European Patent EP 0743558 B1, the synthesis of amino acid derivatives such as this compound involves reacting halogen-substituted alkyl derivatives with amino compounds under controlled conditions in solvents like dimethylformamide or alcohols for optimal yields.

- The reaction temperature is preferably kept below 70°C to prevent decomposition and side reactions.

- The patent also emphasizes the use of commercially available halogen-substituted alkyl derivatives to simplify synthesis.

- The purification steps involve pH adjustment and crystallization to isolate the chelating acid in high purity.

- The metal complexation properties of this compound have been studied extensively, confirming the importance of the tetraacetic acid groups for coordination.

Comparative Table of Preparation Parameters

| Parameter | Typical Range/Choice | Notes |

|---|---|---|

| Starting amine | 1,4-Phenylenediamine | Commercially available |

| Alkylating agent | Chloroacetic acid or methyl chloroacetate | Ester requires hydrolysis step |

| Solvent | DMF, DMAc, methanol, ethanol, acetonitrile | Polar aprotic solvents preferred |

| Temperature | 0–70°C | Avoid higher temps to reduce side reactions |

| Reaction time | 2–6 hours | Depends on scale and solvent |

| pH during workup | Neutralization (pH ~7), then acidification (pH 1–2) | For precipitation and purification |

| Purification method | Crystallization, filtration | Ensures product purity |

Summary of Key Research Findings

- The alkylation of 1,4-phenylenediamine with haloacetic acid derivatives is the cornerstone of preparing this compound.

- Solvent choice and temperature control critically affect the reaction efficiency and product purity.

- Hydrolysis of ester intermediates is necessary when esters are used as alkylating agents.

- Purification by pH adjustment and crystallization yields the final acid in high purity suitable for further applications, including metal complexation.

- The synthetic routes are well-documented in patents and chemical literature, providing reliable protocols for laboratory and industrial synthesis.

Analyse Chemischer Reaktionen

Types of Reactions: N,N,N’,N’-1,4-Phenylenediaminetetraacetic acid undergoes various chemical reactions, including:

Chelation: It forms stable complexes with metal ions, which is its primary chemical behavior.

Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the amine groups.

Substitution: The carboxyl groups can undergo substitution reactions with other nucleophiles.

Common Reagents and Conditions:

Chelation: Metal ions such as Fe(III), Cu(II), and Zn(II) are common reagents.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas.

Major Products:

Chelation Products: Metal complexes of N,N,N’,N’-1,4-Phenylenediaminetetraacetic acid.

Oxidation Products: Oxidized derivatives of the compound.

Reduction Products: Reduced forms of the compound, often involving the amine groups.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

N,N,N',N'-1,4-Phenylenediaminetetraacetic acid is characterized by its ability to form stable complexes with metal ions due to its four carboxylic acid groups and two amine functionalities. This structure allows it to act as a powerful chelator, effectively binding to various metal ions.

Biochemical Applications

Metal Ion Chelation in Biochemistry

- Enzyme Inhibition : PDTA is utilized in biochemical assays to inhibit metal-dependent enzymes. By sequestering metal ions, it can prevent enzymatic reactions that require these metals as cofactors. For example, it has been shown to inhibit metalloproteinases and other metalloproteins essential for various biological processes .

- Cell Culture : In cell culture applications, PDTA helps in maintaining the viability of cells by preventing the aggregation of calcium-dependent cell adhesion molecules (cadherins). This property is particularly useful in maintaining single-cell suspensions during experiments .

Analytical Chemistry Applications

- Complexometric Titrations : PDTA is employed in complexometric titrations to determine the concentration of metal ions in solution. Its ability to form stable complexes with divalent and trivalent metals makes it an ideal candidate for this purpose.

- Environmental Monitoring : In environmental chemistry, PDTA is used to assess the bioavailability of heavy metals in sediments and soils. Its chelation properties allow researchers to evaluate how much metal is available for absorption by organisms .

Industrial Applications

Water Treatment

PDTA finds applications in water treatment processes where it acts as a sequestering agent for metal ions, preventing scale formation and corrosion in pipes and equipment. This application is crucial in industries such as power generation and manufacturing where water quality is paramount .

Agricultural Uses

In agriculture, PDTA can be used to improve nutrient availability in soils by chelating essential micronutrients like iron and manganese. This enhances plant uptake and promotes healthier crop yields .

Case Study 1: Enzyme Inhibition

A study demonstrated that PDTA effectively inhibited the activity of matrix metalloproteinases (MMPs) involved in tissue remodeling. The inhibition was attributed to the chelation of zinc ions required for MMP activity, showcasing its potential therapeutic application in diseases characterized by excessive tissue remodeling, such as cancer .

Case Study 2: Water Quality Assessment

In a research project assessing heavy metal contamination in urban waterways, PDTA was used to extract bioavailable lead and cadmium from sediment samples. The results indicated significant correlations between PDTA-extracted metals and biological impacts on local aquatic life, highlighting its utility in environmental monitoring .

Data Tables

| Application Area | Specific Use | Key Benefits |

|---|---|---|

| Biochemistry | Enzyme inhibition | Prevents unwanted reactions |

| Analytical Chemistry | Complexometric titrations | Accurate metal ion quantification |

| Environmental Science | Heavy metal bioavailability assessment | Evaluates ecological risks |

| Water Treatment | Scale prevention | Protects infrastructure from corrosion |

| Agriculture | Nutrient chelation | Enhances crop yield |

Wirkmechanismus

N,N,N’,N’-1,4-Phenylenediaminetetraacetic acid can be compared with other chelating agents such as ethylenediaminetetraacetic acid (EDTA) and diethylenetriaminepentaacetic acid (DTPA). While all these compounds share the ability to chelate metal ions, N,N,N’,N’-1,4-Phenylenediaminetetraacetic acid is unique due to its specific structural configuration, which can offer different binding affinities and selectivities for certain metal ions.

Vergleich Mit ähnlichen Verbindungen

Comparison :

- Structural Differences: EDTA employs a flexible ethylenediamine backbone, while the phenylenediamine analog incorporates a rigid aromatic ring.

- Data Gaps : Stability constants and solubility data for N,N,N',N'-1,4-phenylenediaminetetraacetic acid are unavailable in the evidence, limiting direct functional comparisons .

N,N,N',N'-Tetrakis(2-pyridylmethyl)ethylenediamine (TPEN)

CAS : 16858-02-9

Key Properties :

Comparison :

- Donor Atoms: TPEN coordinates via pyridyl nitrogen atoms, differing from the carboxylate oxygen donors in this compound. This distinction impacts metal affinity and specificity.

N,N'-Diacetyl-1,4-phenylenediamine

Molecular Formula : C10H12N2O2

Molecular Weight : 192.21

Key Properties :

- Structure : Features acetyl groups instead of carboxylic acid moieties, reducing chelation capacity.

- Applications: Limited data in the evidence, though acetylated aromatic diamines are often intermediates in polymer or pharmaceutical synthesis .

Comparison :

- Functional Groups : The absence of carboxylic acid groups renders N,N'-diacetyl-1,4-phenylenediamine unsuitable for metal chelation, unlike the tetraacetic acid derivative.

N,N,N',N'-Tetramethyl-1,4-diaminobutane

Molecular Formula : C8H20N2

Molecular Weight : 144.26

Key Properties :

- Structure : Aliphatic diamine with methyl substituents, lacking chelating carboxylate groups.

Research Findings and Gaps

- Data Limitations : Critical parameters such as stability constants, solubility, and toxicity for the phenylenediamine derivative are absent in the evidence, hindering a comprehensive comparison .

Biologische Aktivität

N,N,N',N'-1,4-Phenylenediaminetetraacetic acid (also known as PDTA) is a synthetic chelating agent that has garnered attention for its biological activity in various fields, including biochemistry, pharmacology, and environmental science. This article explores the compound's biological activity, synthesizing research findings, case studies, and relevant data tables.

Chemical Structure and Properties

PDTA is a derivative of phenylenediamine and tetraacetic acid, characterized by its ability to form stable complexes with metal ions. The chemical formula is C10H14N2O8, and its structure can be represented as follows:

PDTA functions primarily through its chelation properties, binding to metal ions such as lead, cadmium, and mercury. This chelation reduces metal ion toxicity by facilitating their excretion from biological systems. The mechanism involves the formation of stable metal-PDTA complexes that are less harmful than their free metal counterparts.

1. Toxic Metal Chelation

One of the most significant biological activities of PDTA is its role in detoxifying heavy metals. Studies have shown that PDTA effectively reduces lead levels in biological systems:

- Case Study : A study involving rats demonstrated that administration of PDTA significantly lowered blood lead levels compared to untreated controls. Serum biochemistry indicated improved renal function post-treatment .

2. Antioxidant Properties

PDTA exhibits antioxidant activity, which is crucial for mitigating oxidative stress in cells:

- Research Findings : In vitro assays have shown that PDTA can scavenge free radicals effectively. Its antioxidant capacity is attributed to the presence of amino groups that can donate electrons to reactive species .

3. Biological Applications

PDTA's chelation properties have led to its application in various therapeutic contexts:

- Pharmaceutical Use : PDTA has been explored as a potential therapeutic agent for conditions associated with heavy metal toxicity and oxidative stress. Its ability to enhance the bioavailability of certain drugs by chelating competing metal ions has also been noted.

Data Table: Summary of Biological Activities

Clinical Implications

The clinical implications of PDTA are vast, particularly in treating heavy metal poisoning and related disorders. Its effectiveness in reducing lead toxicity suggests potential applications in public health interventions aimed at reducing environmental exposure to heavy metals.

Q & A

Q. Basic

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential dust inhalation (risk phrase R20/21/22) .

- Storage : Keep in airtight, light-resistant containers at <30°C to prevent degradation .

Advanced Hazard Mitigation : In case of spills, neutralize with sodium bicarbonate before disposal. Monitor airborne particulates with real-time sensors in high-throughput labs .

How can researchers address discrepancies in chelation efficiency data across different experimental conditions?

Advanced

Discrepancies often arise from:

- pH Dependency : Protonation states of carboxylate groups affect metal binding. Use potentiometric titrations to determine stability constants () under varying pH (e.g., 2–12) .

- Competing Ions : Perform selectivity studies with common interferents (e.g., Ca, Mg) using ICP-MS or UV-Vis competition assays .

- Temperature Effects : Conduct calorimetric studies to evaluate thermodynamic parameters (, ) for entropy-driven vs. enthalpy-driven binding .

What are the applications of this compound in the design of metal-organic frameworks (MOFs)?

Advanced

The tetraacetic acid groups enable coordination with transition metals (e.g., Cu, Zn) to form porous MOFs:

Synthesis : React with metal salts in DMF/water under solvothermal conditions (80–120°C).

Characterization : Analyze crystallinity via XRD, porosity via BET surface area measurements, and stability via TGA .

Functionalization : Post-synthetic modification (e.g., amine grafting) enhances CO adsorption or catalytic activity .

What analytical techniques are essential for characterizing the purity and structure of this compound?

Q. Basic

- HPLC : Assess purity (>98% area%) with a C18 column and UV detection at 254 nm .

- NMR : and NMR confirm substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm, carboxylate carbons at δ 170–175 ppm) .

- Elemental Analysis : Verify C/N ratios within ±0.3% of theoretical values .

Advanced : High-resolution mass spectrometry (HRMS) or X-ray crystallography resolves structural ambiguities in modified derivatives .

How does the presence of competing ions affect the stability constants of metal complexes formed with this chelator?

Q. Advanced

- Stability Constant Determination : Use competitive EDTA titration with spectroscopic monitoring (e.g., for Fe, measure absorbance at 510 nm).

- Ionic Strength Effects : Apply the Davies equation to correct activity coefficients in high-salt buffers .

- Kinetic Studies : Stopped-flow techniques quantify metal exchange rates (e.g., displacement by Cu in environmental samples) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.